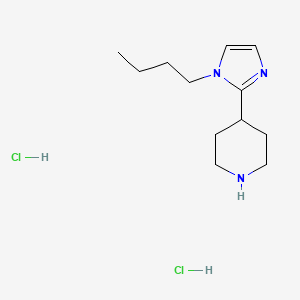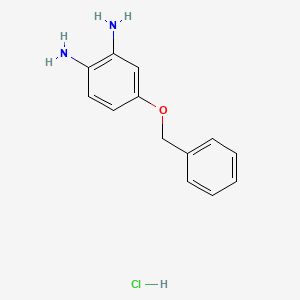
4-(Benzyloxy)benzene-1,2-diamine hydrochloride
Descripción general
Descripción
4-(Benzyloxy)benzene-1,2-diamine hydrochloride is a chemical compound with the CAS Number: 1803591-53-8 . It has a molecular weight of 250.73 . The IUPAC name for this compound is 4-(benzyloxy)benzene-1,2-diamine hydrochloride .
Molecular Structure Analysis
The InChI code for 4-(Benzyloxy)benzene-1,2-diamine hydrochloride is 1S/C13H14N2O.ClH/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;/h1-8H,9,14-15H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-(Benzyloxy)benzene-1,2-diamine hydrochloride is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Synthesis and Properties of Polyamides
4-(Benzyloxy)benzene-1,2-diamine hydrochloride is utilized in the synthesis of various aromatic polyamides. For instance, aromatic polyamides derived from 2,6‐bis(4‐aminophenoxy)naphthalene and various aromatic dicarboxylic acids demonstrate properties like solubility in aprotic solvents, formation of transparent and flexible films, and high thermal stability. These polyamides have applications in materials science due to their high tensile strength and thermal resistance (Yang, Hsiao, & Yang, 1996).
Antioxidant Behavior Study
Research on the reaction of hydroquinones with peroxyl radicals, leading to semiquinone radicals, leverages compounds structurally related to 4-(Benzyloxy)benzene-1,2-diamine hydrochloride. This study provides insights into the antioxidant behavior of hydroquinones, which is significant in understanding their application in chemistry and biology (Valgimigli et al., 2008).
Liquid Crystal Properties
The compound plays a role in the synthesis and characterization of molecules exhibiting liquid crystal properties. For example, derivatives synthesized using similar structural components displayed nematic phases, which are crucial in the study of liquid crystals and their applications in display technologies (Jamain & Khairuddean, 2021).
Corrosion Inhibition
Studies on corrosion inhibition of metals, such as mild steel, have used derivatives of benzene-1,2-diamines, closely related to 4-(Benzyloxy)benzene-1,2-diamine hydrochloride. These compounds serve as effective corrosion inhibitors in acidic environments, suggesting their potential use in industrial applications (Singh & Quraishi, 2016).
Polymer Synthesis
The compound is also instrumental in synthesizing novel polymers. For instance, research on the synthesis and characterization of soluble polyimides derived from novel unsymmetrical diamine monomers, including derivatives of benzene-1,2-diamine, reveals its significance in creating polymers with high thermal stability and mechanical strength (Shao et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
4-phenylmethoxybenzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;/h1-8H,9,14-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHQWKGITBRPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)benzene-1,2-diamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



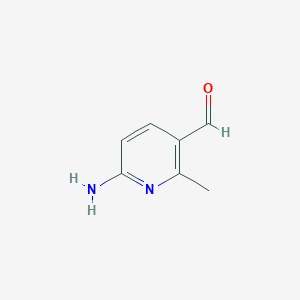
![4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid](/img/structure/B1528207.png)
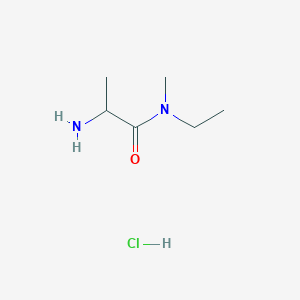
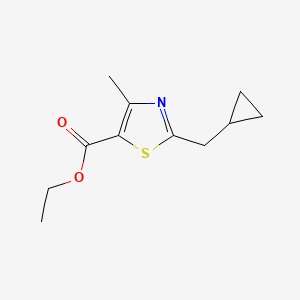
![6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane](/img/structure/B1528211.png)


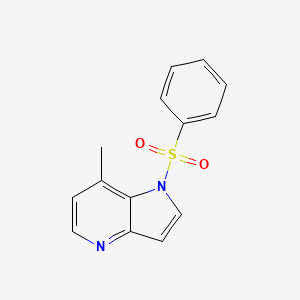
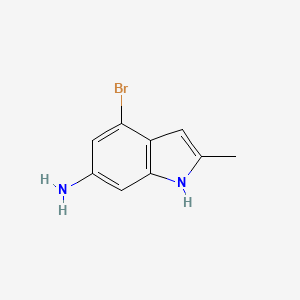
![8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1528217.png)


![6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1528223.png)
